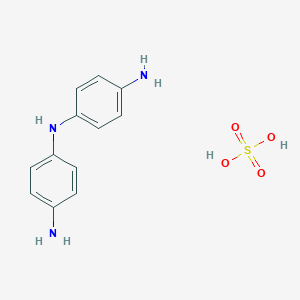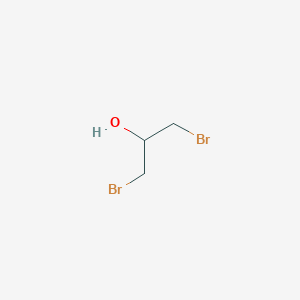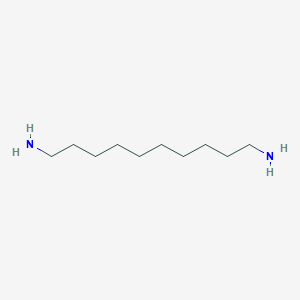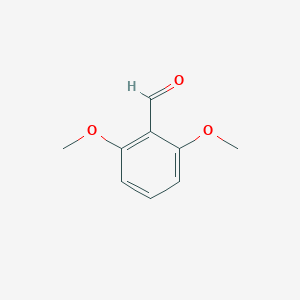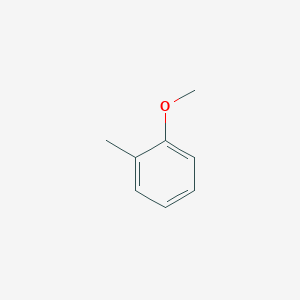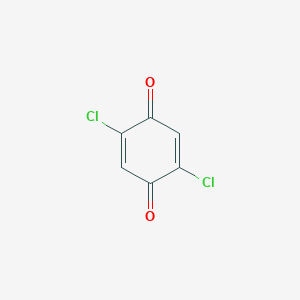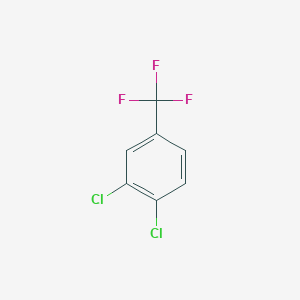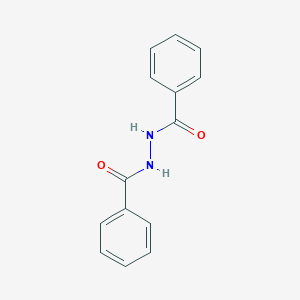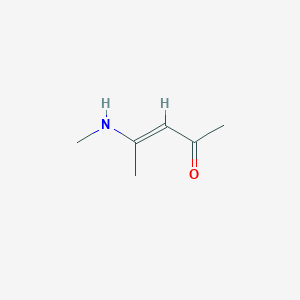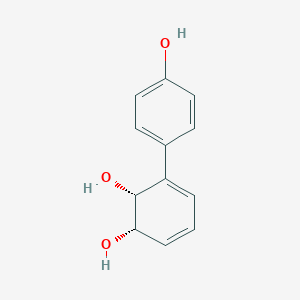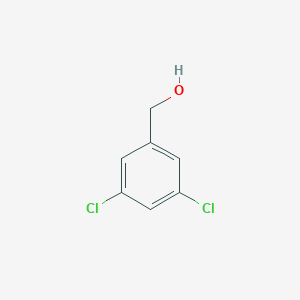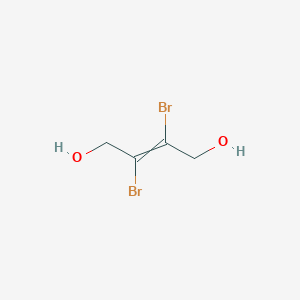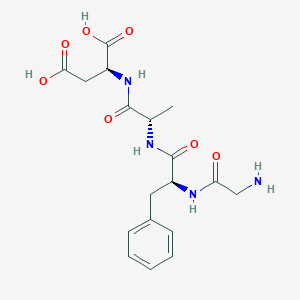
Achatin II
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Achatin II is a peptide that has been isolated from the African giant snail, Achatina fulica. This peptide has been found to have a wide range of potential applications in scientific research due to its unique properties. In
Mécanisme D'action
Achatin II blocks the activity of specific types of potassium channels by binding to the channel pore. This binding prevents the flow of potassium ions through the channel, leading to a decrease in membrane potential and a reduction in cell excitability.
Effets Biochimiques Et Physiologiques
Achatin II has been shown to have a range of biochemical and physiological effects. In addition to its ability to block potassium channels, Achatin II has been shown to increase the release of acetylcholine and to inhibit the activity of calcium channels. These effects suggest that Achatin II may have potential therapeutic applications for diseases such as epilepsy and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Achatin II in lab experiments is its specificity for certain types of potassium channels. This specificity allows researchers to study the role of these channels in various physiological processes. However, one limitation of using Achatin II is its relatively low yield using SPPS techniques, which can make it difficult to obtain large quantities of the peptide for use in experiments.
Orientations Futures
There are several potential future directions for research on Achatin II. One area of interest is the development of more efficient synthesis methods to increase the yield of the peptide. Another area of interest is the further exploration of the potential therapeutic applications of Achatin II, particularly in the treatment of neurological diseases. Additionally, the use of Achatin II as a tool for studying ion channels and other physiological processes may lead to new insights into the functioning of these systems.
In conclusion, Achatin II is a peptide with a wide range of potential scientific research applications. Its unique properties make it a valuable tool for studying ion channels and other physiological processes, as well as a potential therapeutic agent for various diseases. Further research in this area may lead to new insights into the functioning of these systems and the development of new treatments for neurological diseases.
Méthodes De Synthèse
Achatin II can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The yield of Achatin II using SPPS is typically around 50%.
Applications De Recherche Scientifique
Achatin II has been found to have a range of potential scientific research applications, including its use as a tool for studying ion channels and as a potential therapeutic agent for various diseases. Achatin II has been shown to selectively block certain types of potassium channels, making it useful for studying the role of these channels in various physiological processes.
Propriétés
Numéro CAS |
134562-79-1 |
|---|---|
Nom du produit |
Achatin II |
Formule moléculaire |
C18H24N4O7 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C18H24N4O7/c1-10(16(26)22-13(18(28)29)8-15(24)25)20-17(27)12(21-14(23)9-19)7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9,19H2,1H3,(H,20,27)(H,21,23)(H,22,26)(H,24,25)(H,28,29)/t10-,12-,13-/m0/s1 |
Clé InChI |
ZCPBEAHAVUJKAE-DRZSPHRISA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN |
SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
SMILES canonique |
CC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN |
Séquence |
GFAD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)
